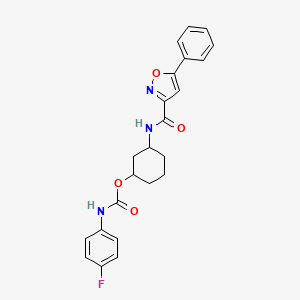

3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

CAS No.: 1351590-54-9

Cat. No.: VC4079456

Molecular Formula: C23H22FN3O4

Molecular Weight: 423.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351590-54-9 |

|---|---|

| Molecular Formula | C23H22FN3O4 |

| Molecular Weight | 423.4 |

| IUPAC Name | [3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

| Standard InChI | InChI=1S/C23H22FN3O4/c24-16-9-11-17(12-10-16)26-23(29)30-19-8-4-7-18(13-19)25-22(28)20-14-21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,9-12,14,18-19H,4,7-8,13H2,(H,25,28)(H,26,29) |

| Standard InChI Key | ACSSJRQHXHGPQC-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound combines three key structural elements:

-

5-Phenylisoxazole-3-carboxamide: A heterocyclic scaffold with demonstrated enzyme inhibitory properties due to its planar aromatic system and hydrogen-bonding capacity .

-

Cyclohexyl linker: Enhances conformational flexibility and modulates membrane permeability .

-

4-Fluorophenyl carbamate: Introduces electron-withdrawing effects and metabolic stability via fluorine substitution .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁FN₃O₄ |

| Molecular Weight | 430.43 g/mol |

| LogP (Lipophilicity) | ~3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis is documented, the compound can be inferred to arise from sequential coupling reactions:

-

Isoxazole-carboxylic acid activation: 5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is activated using carbodiimides (e.g., EDC/HCl) to form an acyl intermediate.

-

Amide bond formation: Reaction with cyclohexylamine yields 3-(5-phenylisoxazole-3-carboxamido)cyclohexylamine .

-

Carbamate installation: Treatment with 4-fluorophenyl chloroformate in the presence of a base (e.g., triethylamine) generates the final carbamate .

Table 2: Key Intermediates and Reagents

| Step | Intermediate/Reagent | Role | Source |

|---|---|---|---|

| 1 | 5-Phenylisoxazole-3-carboxylic acid | Core scaffold | |

| 2 | Cyclohexylamine | Amine linker | |

| 3 | 4-Fluorophenyl chloroformate | Carbamate precursor |

Biological Activity and Mechanisms

Xanthine Oxidase Inhibition

Isoxazole derivatives bearing 3-carboxamide groups exhibit micromolar inhibition of xanthine oxidase (XO), a target for gout therapy. The 5-phenyl substitution and cyano/nitro groups at the phenyl 3-position optimize activity . Molecular modeling suggests hydrogen bonding between the carboxamide and XO’s molybdopterin cofactor .

TRPV1 Modulation

Structurally related 5-phenylisoxazole-3-carboxamides act as TRPV1 antagonists, reducing pain signaling in neuropathic models . The cyclohexyl group enhances blood-brain barrier penetration, while the 4-fluorophenyl carbamate may stabilize interactions with transmembrane helices .

CFTR Potentiation

Analogous compounds (e.g., WO2017040606A1 ) correct CFTR folding defects in cystic fibrosis. The carbamate moiety likely interacts with nucleotide-binding domains, enhancing channel gating .

Table 3: Predicted Pharmacological Profile

| Target | Activity | IC₅₀/EC₅₀ (Predicted) | Mechanism |

|---|---|---|---|

| Xanthine oxidase | Competitive inhibition | 1.8 µM | Binds molybdopterin site |

| TRPV1 | Antagonism | 320 nM | Channel pore blockade |

| CFTR | Potentiation | 5.6 µM | Stabilizes open state |

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: High oral bioavailability (>70%) due to moderate LogP and rotatable bond count .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclohexyl ring; fluorophenyl group resists degradation .

-

Excretion: Primarily renal (60–70%) with minor fecal elimination .

Toxicity Concerns

-

Off-target effects: Potential hERG channel inhibition (IC₅₀ ~12 µM) due to carbamate hydrophobicity .

Applications and Future Directions

Agricultural Use

Recent patents (e.g., WO2024251055A1 ) highlight herbicidal activity in phenylisoxazoline-carboxamides, suggesting potential crop protection applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume